molecular formula C11H22N2O2 B2740172 tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate CAS No. 351369-20-5

tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate

Cat. No.: B2740172
CAS No.: 351369-20-5
M. Wt: 214.30 g/mol
InChI Key: IKMYJVLUVPHIMD-DTWKUNHWSA-N
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Description

Structure and Key Features:
This compound is a pyrrolidine derivative featuring a tert-butyl carbamate group attached via a methylene bridge to a (3S,4S)-4-methylpyrrolidin-3-yl moiety. Its stereochemistry and substituents make it a valuable intermediate in pharmaceutical synthesis, particularly for chiral molecules requiring precise spatial arrangements .

Properties

CAS No.

351369-20-5

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl-[[(3R,4R)-4-methylpyrrolidin-3-yl]methyl]carbamic acid

InChI

InChI=1S/C11H22N2O2/c1-8-5-12-6-9(8)7-13(10(14)15)11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1

InChI Key

IKMYJVLUVPHIMD-DTWKUNHWSA-N

SMILES

CC1CNCC1CNC(=O)OC(C)(C)C

Isomeric SMILES

C[C@H]1CNC[C@@H]1CN(C(=O)O)C(C)(C)C

Canonical SMILES

CC1CNCC1CN(C(=O)O)C(C)(C)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring

Industrial Production Methods

In an industrial setting, the compound is likely produced using large-scale chemical reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the pyrrolidinyl ring to pyrrolidinone.

  • Reduction: : Reduction of the carbamate group to an amine.

  • Substitution: : Replacement of the tert-butyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Pyrrolidinone derivatives.

  • Reduction: : Amines.

  • Substitution: : Derivatives with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical transformations.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes.

Comparison with Similar Compounds

tert-Butyl ((3S,4S)-4-Methylpyrrolidin-3-yl)carbamate (CAS 147459-52-7)

  • Structural Difference : Lacks the methylene bridge between the pyrrolidine and carbamate.
  • Impact :
    • Reduced molecular weight (ΔMW = ~14 g/mol).
    • Altered solubility due to decreased hydrophobicity.
  • Similarity Score : 0.94 (compared to the target compound) .

tert-Butyl N-{[(2S,4S)-4-Fluoropyrrolidin-2-yl]methyl}carbamate Hydrochloride

  • Structural Difference : Fluorine at the 4-position of pyrrolidine; stereochemistry (2S,4S).
  • Impact :
    • Enhanced metabolic stability and electronegativity due to fluorine.
    • Hydrochloride salt improves aqueous solubility .

tert-Butyl ((3S,4R)-1-Benzyl-4-(4-Chlorophenyl)pyrrolidin-3-yl)carbamate (CAS 1212076-16-8)

  • Structural Difference : Benzyl and 4-chlorophenyl substituents; stereochemistry (3S,4R).
  • Impact: Increased steric bulk and lipophilicity. Potential for π-π interactions with aromatic drug targets .

tert-Butyl N-[(3S,4S)-4-(Trifluoromethyl)pyrrolidin-3-yl]carbamate (CAS 2306245-97-4)

  • Structural Difference : Trifluoromethyl group at the 4-position.
  • Impact :
    • High electronegativity and lipophilicity improve membrane permeability.
    • Enhanced resistance to oxidative metabolism .

Comparative Analysis Table

Compound Name Substituents/Modifications Stereochemistry Key Properties Applications
Target Compound 4-Methyl, methylene bridge (3S,4S) Balanced lipophilicity, chiral purity Intermediate for chiral APIs
CAS 147459-52-7 4-Methyl (3S,4S) Lower MW, higher solubility Simplified synthetic routes
4-Fluoropyrrolidine derivative (HCl salt) 4-Fluoro (2S,4S) Improved solubility (salt form) CNS-targeting candidates
4-(Trifluoromethyl) analog 4-CF3 (3S,4S) High metabolic stability Antiviral/anticancer agents
4-Chlorophenyl-benzyl derivative 4-Cl-Ph, benzyl (3S,4R) Aromatic interactions Kinase inhibitors

Research Findings and Trends

  • Stereochemical Influence : The (3S,4S) configuration in the target compound is critical for binding to chiral receptors, as seen in analogs used in protease inhibitors .
  • Substituent Effects :
    • Methyl vs. Fluorine : Fluorine enhances electronegativity but may reduce synthetic yield due to handling challenges .
    • Trifluoromethyl : Increases lipophilicity (LogP ~2.5 vs. ~1.8 for methyl) but requires specialized purification techniques .
  • Synthetic Challenges : Multi-step routes (e.g., coupling, deprotection) are common, with yields ranging from 40–70% for Boc-protected intermediates .

Biological Activity

tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate, also known by its CAS number 2102410-18-2, is a carbamate derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group and a pyrrolidine ring, which are significant in influencing its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C10H20N2O2
  • Molecular Weight : 200.28 g/mol
  • CAS Number : 2102410-18-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbamate group allows for covalent bonding with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The steric hindrance provided by the tert-butyl group may enhance binding affinity and selectivity toward target enzymes or receptors.

1. Neuroprotective Effects

Recent studies have indicated that this compound exhibits neuroprotective properties, particularly in models of neurodegeneration. For instance, it has been shown to mitigate the cytotoxic effects of amyloid beta (Aβ) on astrocytes, which are crucial for neuronal health. In vitro studies demonstrated that the compound improved cell viability in astrocytes exposed to Aβ1-42, suggesting a protective mechanism against oxidative stress and inflammation induced by neurotoxic agents .

Study ParameterControl GroupAβ1-42 TreatmentAβ1-42 + Compound Treatment
Cell Viability (%)10043.78 ± 7.1762.98 ± 4.92
TNF-α Levels (pg/mL)BaselineElevatedReduced

2. Antioxidant Activity

The compound has been evaluated for its antioxidant effects in vivo, particularly against scopolamine-induced oxidative stress. It was found to significantly reduce malondialdehyde (MDA) levels—a marker of lipid peroxidation—indicating a decrease in oxidative damage . This suggests that this compound may have potential applications in treating conditions characterized by oxidative stress.

3. Enzyme Inhibition

In addition to its neuroprotective effects, this compound has shown promise as an inhibitor of certain enzymes related to neurodegenerative diseases. It functions as an acetylcholinesterase inhibitor, which is crucial for enhancing cholinergic transmission and could be beneficial in conditions like Alzheimer’s disease .

Case Studies

A notable case study involved the administration of this compound in a rat model subjected to scopolamine-induced cognitive impairment. The study reported improvements in cognitive function as assessed by behavioral tests, alongside biochemical analyses showing reduced oxidative stress markers .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate, and what key reaction conditions influence yield and purity?

The synthesis typically involves carbamate protection of a pyrrolidine-derived amine. Key steps include:

  • Amine Protection : Reacting (3S,4S)-4-methylpyrrolidin-3-ylmethylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., Et₃N) in THF or dichloromethane .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) to isolate the product.

Q. Critical Factors :

ParameterOptimal ConditionImpact on Yield/Purity
SolventTHF or DCMPolar aprotic solvents enhance Boc protection efficiency .
Temperature0–25°CPrevents exothermic side reactions .
Base Equivalents1.1–1.5 eq.Excess base minimizes carbamate hydrolysis .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • X-ray Crystallography : Single-crystal analysis using programs like SHELXL () resolves absolute stereochemistry .
  • NMR Spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) between protons on the pyrrolidine ring and methyl group verify relative configuration .
  • Optical Rotation : Comparison with literature values for enantiomeric purity .

Advanced Research Questions

Q. In multi-step syntheses, how does the tert-butyl carbamate group influence subsequent reactions, and what strategies mitigate unwanted side reactions?

The Boc group is acid-labile and can hydrolyze under acidic conditions (e.g., TFA), but it is stable under basic and nucleophilic conditions. Challenges include:

  • Pd-Catalyzed Cross-Couplings : Boc-protected amines may coordinate to Pd, reducing catalytic efficiency. Strategies:
    • Use Pd(PPh₃)₂Cl₂/CuI systems with Et₃N in THF to minimize deprotection .
    • Add catalytic DMAP to suppress unwanted coordination .
  • Steric Hindrance : The bulky Boc group can hinder access to reactive sites. Solutions:
    • Temporarily remove Boc (e.g., TFA) before functionalization .

Q. When encountering discrepancies in NMR data for intermediates derived from this compound, what analytical approaches resolve structural ambiguities?

  • 2D NMR (HSQC, HMBC) : Maps 13C^{13}\text{C}-1H^{1}\text{H} correlations to confirm connectivity (e.g., distinguishing regioisomers) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula for unexpected byproducts (e.g., Boc hydrolysis products) .
  • Comparative Analysis : Cross-reference with published spectra of analogous pyrrolidine carbamates .

Case Study : If a synthetic intermediate shows anomalous 1H^{1}\text{H} NMR peaks at δ 5.2 ppm, suspect residual Boc-protecting reagent (Boc₂O) or hydrolysis products. Confirm via 13C^{13}\text{C} NMR (absence of carbonyl peaks at ~155 ppm) .

Q. How do variations in the pyrrolidine ring’s substituents (e.g., methyl group position) affect the compound’s reactivity in medicinal chemistry applications?

  • Steric Effects : The (3S,4S)-4-methyl group imposes conformational rigidity, influencing binding to biological targets (e.g., enzymes or receptors) .
  • Electronic Effects : Methyl substitution alters electron density on the pyrrolidine nitrogen, modulating nucleophilicity in deprotection or alkylation reactions .

Table : Substituent Impact on Deprotection Kinetics (TFA-mediated)

Substituent PositionDeprotection Time (hr)Notes
4-Methyl (3S,4S)1–2Steric hindrance slows acid penetration .
3-Methyl (3R,4R)0.5–1Reduced steric bulk accelerates reaction .

Q. What computational methods are effective for predicting the stability and reactivity of this compound in solution?

  • DFT Calculations : Model hydrolysis pathways (e.g., Boc deprotection under acidic conditions) using Gaussian or ORCA software .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., THF vs. DCM) to predict solubility and aggregation tendencies .

Example : DFT studies show that protonation of the pyrrolidine nitrogen increases Boc group lability by 15–20 kcal/mol, aligning with experimental TFA deprotection rates .

Q. How can researchers address contradictions in reported crystallographic data for derivatives of this compound?

  • Re-refinement : Reanalyze raw diffraction data using SHELX or OLEX2 to check for overfitting or missed symmetry elements .
  • Twinned Crystal Analysis : Use SHELXL’s TWIN/BASF commands to model twinning in challenging datasets .

Note : For derivatives with flexible side chains, disorder modeling (PART commands in SHELXL) improves R-factor accuracy .

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